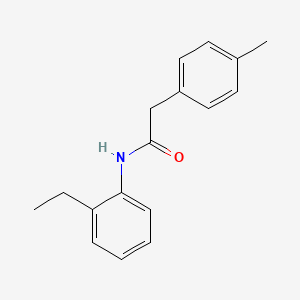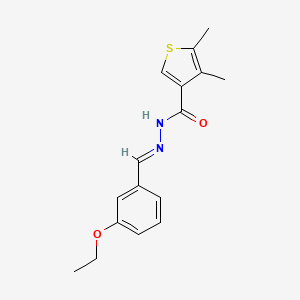
N'-(3-ethoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-ethoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as Ethyl 2-(4,5-dimethylthiazol-2-yl)-N-(3-ethoxybenzylidene) hydrazinecarbothioamide or EEDH. It has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of EEDH is not fully understood. However, it is believed to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. EEDH has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
EEDH has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative disorders. EEDH has also been shown to increase the activity of antioxidant enzymes, which help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the major advantages of EEDH is its ability to inhibit cancer cell growth and exhibit antimicrobial and antifungal properties. This makes it a potential candidate for the development of novel anticancer and antimicrobial agents. However, the limitations of EEDH include its poor solubility in water and low bioavailability. This makes it difficult to administer the compound in vivo.
未来方向
There are several future directions for the research and development of EEDH. One potential direction is the modification of the compound to improve its solubility and bioavailability. This could be achieved through the synthesis of prodrugs or the use of drug delivery systems. Another direction is the investigation of the compound's mechanism of action and its potential use in combination therapies. Additionally, the development of EEDH derivatives with improved anticancer and antimicrobial activity is an area of interest for future research.
合成方法
The synthesis of EEDH has been achieved through various methods, including the reaction of 3-ethoxybenzaldehyde and 4,5-dimethylthiazol-2-amine in the presence of thiosemicarbazide. The reaction mixture is then heated under reflux conditions to obtain the desired product. Other methods involve the reaction of 3-ethoxybenzaldehyde and thiosemicarbazide in the presence of 4,5-dimethylthiazol-2-amine followed by heating the mixture under reflux conditions.
科学研究应用
EEDH has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer properties. In vitro studies have demonstrated that EEDH exhibits potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown to be effective against multidrug-resistant bacteria and fungi.
属性
IUPAC Name |
N-[(E)-(3-ethoxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-14-7-5-6-13(8-14)9-17-18-16(19)15-10-21-12(3)11(15)2/h5-10H,4H2,1-3H3,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUAEFYBMOQAC-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NNC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5871599.png)

![5-[(5-tert-butyl-2-methyl-3-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5871608.png)
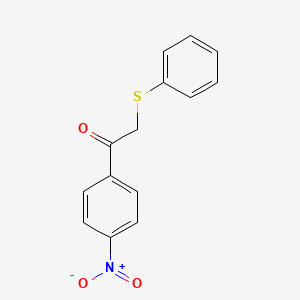

![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5871640.png)
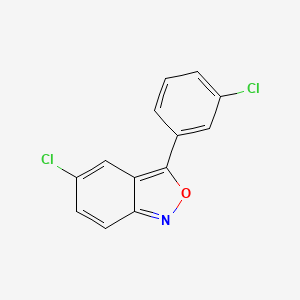
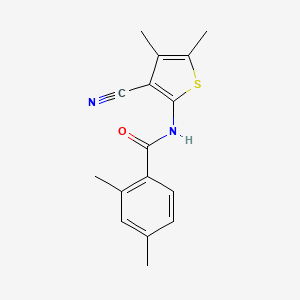
![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
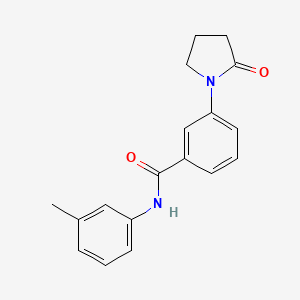
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
![N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)
